molecular formula C18H18N4O4 B6079238 5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide

5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6079238
M. Wt: 354.4 g/mol
InChI Key: SYHYTRREXCTJGR-UHFFFAOYSA-N
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Description

5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the acetylphenoxy group and the oxazole moiety. Common reagents used in these steps include acetyl chloride, phenol derivatives, and oxazole precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and oxazole-containing molecules. Examples include:

    Aleglitazar: An antidiabetic drug with a similar oxazole moiety.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.

Uniqueness

What sets 5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12(23)13-4-3-5-15(8-13)25-11-14-9-17(21-20-14)18(24)22(2)10-16-6-7-19-26-16/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHYTRREXCTJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N(C)CC3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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